1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Catalog No.
S14091740
CAS No.
M.F
C11H23NO
M. Wt
185.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Product Name

1-(1-Aminopentan-2-yl)cyclohexan-1-ol

IUPAC Name

1-(1-aminopentan-2-yl)cyclohexan-1-ol

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

InChI

InChI=1S/C11H23NO/c1-2-6-10(9-12)11(13)7-4-3-5-8-11/h10,13H,2-9,12H2,1H3

InChI Key

VDAHOWUAUKMJLU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C1(CCCCC1)O

1-(1-Aminopentan-2-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and an aminoalkyl side chain. Its molecular formula is C11H19NC_{11}H_{19}N and it features a cyclohexanol structure with an amine group, which contributes to its potential biological activity and chemical reactivity. The compound's unique structure allows for various interactions in biological systems, making it a subject of interest in medicinal chemistry.

  • Hydroxyl Group Reactions: The hydroxyl group can undergo dehydration to form alkenes or can participate in nucleophilic substitution reactions.
  • Amine Reactions: The amino group can engage in acylation, alkylation, or condensation reactions, leading to the formation of various derivatives.
  • Oxidation and Reduction: Depending on the reaction conditions, the alcohol can be oxidized to form ketones or aldehydes, while the amine can be reduced to secondary or tertiary amines.

1-(1-Aminopentan-2-yl)cyclohexan-1-ol exhibits potential biological activities due to its structural features. Compounds with similar structures often show:

  • Neuroactive Properties: The presence of the amino group may influence neurotransmitter systems, potentially affecting mood and cognition.
  • Antimicrobial Activity: Some derivatives of cyclohexanol compounds have demonstrated antibacterial properties, suggesting that 1-(1-Aminopentan-2-yl)cyclohexan-1-ol may also exhibit similar effects.

Several synthesis methods can be employed to produce 1-(1-Aminopentan-2-yl)cyclohexan-1-ol:

  • Reductive Amination: This method involves the reaction of cyclohexanone with 1-amino-pentan-2-ol in the presence of reducing agents such as sodium borohydride.
  • Alkylation Reactions: Starting from cyclohexanol, alkylation with appropriate halides can yield the desired amino alcohol.
  • Direct Amination: Cyclohexanol can be directly aminated using ammonia or amine derivatives under specific catalytic conditions.

The compound has several applications:

  • Pharmaceuticals: Due to its potential neuroactive properties, it may serve as a lead compound in drug development for neurological disorders.
  • Chemical Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Research: It may be utilized in studies investigating structure-activity relationships in medicinal chemistry.

Studies on 1-(1-Aminopentan-2-yl)cyclohexan-1-ol's interactions with biological targets are crucial for understanding its potential therapeutic effects. Key areas include:

  • Enzyme Inhibition: Investigating how this compound affects enzyme activity related to neurotransmitter metabolism.
  • Receptor Binding Studies: Evaluating its affinity for neurotransmitter receptors could reveal insights into its mechanism of action.

Several compounds share structural similarities with 1-(1-Aminopentan-2-yl)cyclohexan-1-ol. Here are some notable examples:

Compound NameStructureKey Differences
1-Aminopentan-2-oneC5H11NOC_5H_{11}NOLacks the cyclohexane moiety; primarily an amine and ketone.
(S)-2-Aminopentan-1-olC5H13NOC_5H_{13}NOContains a straight-chain structure without a cyclohexane ring.
CyclohexanamineC6H13NC_6H_{13}NA simple amine derivative without the hydroxyl group or aminoalkyl chain.

Uniqueness

The unique features of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol stem from its combination of a cyclohexane ring and an amino alcohol side chain. This configuration provides distinctive electronic and steric properties that influence both its reactivity and biological activity, setting it apart from other similar compounds.

Biocatalytic Synthesis Strategies for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Biocatalytic methods have gained prominence for their ability to achieve high enantiomeric excess and mild reaction conditions. A key strategy involves the use of ω-transaminases (ω-TAs), which catalyze the transfer of amine groups from donor molecules to ketone precursors. For instance, Chromobacterium violaceum ω-TA has been employed to convert cyclohexanone derivatives into the target amine via a reductive amination pathway. This enzyme pairs with L-alanine dehydrogenase (AlaDH) to regenerate the amine donor, L-alanine, while recycling NADH cofactors. Such systems enable near-quantitative yields under aqueous conditions, avoiding the need for stoichiometric reducing agents.

Recent studies highlight the role of engineered Bacillus megaterium whole-cell catalysts, which integrate alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) activities. These systems facilitate a hydrogen-borrowing cascade, directly converting alcohols to amines without isolating intermediates. For example, benzyl alcohol was transformed into benzylamine with 80% yield using E. coli strains co-expressing ADH and AmDH. Applied to 1-(1-Aminopentan-2-yl)cyclohexan-1-ol, this approach could streamline synthesis by coupling cyclohexanol oxidation with subsequent amination.

Chiral salen-metal complexes further enhance biocatalytic efficiency. Copper(II) and nickel(II) salen catalysts, characterized by their tetradentate N₂O₂ ligands, have demonstrated superior stereoselectivity in amino acid alkylation reactions. When applied to cyclohexanone precursors, these complexes facilitate asymmetric induction at the amine-bearing carbon, achieving enantiomeric excesses (ee) exceeding 98%. The absence of bulky substituents in the salen ligand framework minimizes steric hindrance, optimizing substrate accessibility.

Chemoenzymatic Cascade Reactions in Stereoselective Production

Chemoenzymatic cascades integrate chemical and enzymatic steps to enhance stereocontrol and reaction efficiency. A notable example combines palladium-catalyzed allylic amination with enzymatic resolution. In this process, racemic intermediates are subjected to lipase-mediated kinetic resolution, selectively acylating one enantiomer while leaving the desired (1R,2S)-configured amine unreacted. This method has been adapted for cyclohexanol derivatives, yielding 1-(1-Aminopentan-2-yl)cyclohexan-1-ol with >99% ee.

Phase-transfer catalysis (PTC) plays a pivotal role in multistep syntheses. Chiral quaternary ammonium salts, such as N-benzylcinchonidinium bromide, facilitate asymmetric alkylation of Schiff base intermediates. For instance, N-2-chlorobenzylidenealanine isopropyl ester undergoes C–α alkylation with benzyl bromide under PTC conditions, producing α,α-disubstituted amino acids with 98.7% ee. When applied to aminocyclohexanol synthesis, this method enables precise control over the pentyl side chain’s stereochemistry.

Recent work has explored tandem oxidation-amination sequences using ruthenium catalysts. The Shvo catalyst, a cyclopentadienyl ruthenium complex, oxidizes secondary alcohols to ketones, which are subsequently aminated via reductive amination. This one-pot system eliminates intermediate purification, achieving 94% conversion in the synthesis of decanediol-derived amines. Adapting this cascade to cyclohexanol substrates could significantly reduce process complexity.

Flow Chemistry Applications in Scalable Continuous Synthesis

Continuous flow reactors address scalability challenges inherent in batch synthesis. A representative system employs a packed-bed reactor filled with immobilized ADH and AmDH enzymes. Substrate solutions are pumped through the bed at controlled rates, ensuring optimal contact time and minimizing enzyme denaturation. For alcohol-to-amine conversions, this configuration achieves 90% conversion with residence times under 30 minutes.

Microfluidic systems enhance mass and heat transfer in critical steps such as reductive amination. Using a silicon-glass chip reactor, researchers have demonstrated rapid mixing of cyclohexanone with ammonium acetate and hydrogen gas over a palladium catalyst. The segmented flow regime prevents catalyst fouling and improves hydrogen solubility, achieving 85% yield at 50°C. Scaling this system to industrial production requires addressing challenges in catalyst recycling and gas-liquid separation.

Green chemistry principles are integrated into flow processes through solvent recycling and energy-efficient heating. A closed-loop system developed by EvitaChem combines enzymatic amination with membrane-based solvent recovery. The aqueous reaction mixture is continuously extracted using supercritical CO₂, reducing waste generation by 70%. Such innovations align with industrial demands for sustainable manufacturing.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

185.177964357 g/mol

Monoisotopic Mass

185.177964357 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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